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Compound of Interest
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Cat. No.: B1457845 Get Quote

Introduction

SEL120-34A is a potent and selective, first-in-class, small-molecule inhibitor of Cyclin-

Dependent Kinase 8 (CDK8) and its paralog CDK19.[1][2] These kinases are components of

the Mediator complex, which plays a crucial role in the regulation of transcription.[1][3]

Dysregulation of CDK8/19 activity has been implicated in the pathogenesis of various

malignancies, including Acute Myeloid Leukemia (AML) and colorectal cancer, making them

attractive therapeutic targets.[2][4][5] SEL120-34A has demonstrated preclinical efficacy in

various cancer models, primarily by inhibiting the phosphorylation of key signaling proteins like

STAT1 and STAT5, leading to the suppression of oncogenic transcriptional programs.[1][3][6]

These application notes provide a comprehensive overview and detailed protocols for

assessing the preclinical efficacy of SEL120-34A.

Mechanism of Action
SEL120-34A is an ATP-competitive inhibitor that binds to the kinase domain of CDK8 and

CDK19.[3][7] This inhibition prevents the phosphorylation of downstream targets, notably

STAT1 at serine 727 (S727) and STAT5 at serine 726 (S726).[1][3][6] The dephosphorylation of

these STAT proteins modulates the expression of genes involved in cell proliferation,

differentiation, and survival, ultimately leading to anti-tumor effects in sensitive cancer models.

[2][3] Efficacy of SEL120-34A has been correlated with high baseline levels of STAT5

phosphorylation in AML cells.[1][2][3]
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The following tables summarize the quantitative data on the preclinical efficacy of SEL120-34A.

Table 1: In Vitro Activity of SEL120-34A

Parameter Cell Line/Target Value Reference

IC50 CDK8/CycC 4.4 nM [7]

CDK19/CycC 10.4 nM [7]

CDK9
1070 nM (>200-fold

selectivity vs CDK8)
[7]

TEX (AML cell line) 8 nM (at 10 days) [8]

MLL-AF9 murine AML

cells
119 nM (at 7 days) [8]

Table 2: In Vivo Efficacy of SEL120-34A in AML Xenograft Models
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Animal Model Cell Line Treatment Efficacy Reference

SCID Mice
KG-1

(subcutaneous)

75 mg/kg, oral,

daily

Complete arrest

of tumor growth
[3]

MV4-11

(subcutaneous)

75 mg/kg, oral,

daily

Reduced tumor

volume
[3]

Syngeneic

Mouse Model
MLL-AF9 AML

20 mg/kg, oral,

daily for 12 days

Reduction of

leukemia cells in

peripheral blood

to 78% of control

[8][9]

40 mg/kg, oral,

daily for 12 days

Reduction of

leukemia cells in

peripheral blood

to 67% of control

(p=0.011)

[8][9]

Increased

granulocytic

differentiation of

AML cells

[8][9]

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)

of SEL120-34A in cancer cell lines.

Materials:

Cancer cell lines (e.g., KG-1, MV4-11, HCT-116)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

SEL120-34A stock solution (e.g., 10 mM in DMSO)

96-well clear-bottom cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

Plate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100

µL of complete medium. Incubate overnight at 37°C, 5% CO2.

Compound Treatment: Prepare a serial dilution of SEL120-34A in complete medium. Add

100 µL of the diluted compound to the respective wells to achieve the final desired

concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

Incubation: Incubate the plate for 72 hours (or other desired time points) at 37°C, 5% CO2.

Viability Measurement: Add the cell viability reagent to each well according to the

manufacturer's instructions.

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the log

of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blotting for STAT Phosphorylation
This protocol details the detection of phosphorylated STAT1 (S727) and STAT5 (S726) in

response to SEL120-34A treatment.

Materials:

Cancer cell lines

SEL120-34A

Complete cell culture medium

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit
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SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-pSTAT1 (S727), anti-STAT1, anti-pSTAT5 (S726), anti-STAT5, anti-

GAPDH (loading control)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with

various concentrations of SEL120-34A for a specified time (e.g., 4-24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

Protein Quantification: Determine the protein concentration of each lysate using the BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane with TBST.

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the

total protein levels.

Protocol 3: Quantitative Reverse Transcription PCR
(qRT-PCR)
This protocol is for measuring changes in the expression of target genes (e.g., interferon-

responsive genes) following SEL120-34A treatment.

Materials:

Treated and untreated cell samples

RNA extraction kit (e.g., RNeasy Kit)

DNase I

cDNA synthesis kit

qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, RPLP0)

SYBR Green qPCR master mix

qPCR instrument

Procedure:

RNA Extraction: Extract total RNA from cell pellets using an RNA extraction kit.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.

qPCR:
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Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers, and cDNA template.

Run the qPCR reaction using a standard cycling protocol.

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to

the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: In Vivo AML Xenograft Study
This protocol outlines a subcutaneous xenograft model to assess the in vivo efficacy of

SEL120-34A.

Materials:

Immunocompromised mice (e.g., SCID or NSG)

AML cell line (e.g., KG-1, MV4-11)

Matrigel (optional)

SEL120-34A formulation for oral gavage (e.g., in water)

Calipers

Animal balance

Procedure:

Cell Implantation: Subcutaneously inject 5-10 million AML cells (resuspended in PBS,

optionally mixed with Matrigel) into the flank of each mouse.

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a

palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment Administration: Administer SEL120-34A or vehicle control orally (e.g., daily) at the

desired doses (e.g., 20, 40, 75 mg/kg).[3][8][9]

Data Collection:
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Measure tumor volume with calipers 2-3 times per week using the formula: (Length x

Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint: Continue the treatment for a predefined period (e.g., 2-3 weeks) or until tumors in

the control group reach a maximum allowed size.

Analysis:

Plot the mean tumor volume over time for each group.

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g.,

Western blotting for pSTAT levels).[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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